molecular formula C8H3BrFNO B1380786 4-Bromo-2-fluoro-3-formylbenzonitrile CAS No. 1529523-16-7

4-Bromo-2-fluoro-3-formylbenzonitrile

Cat. No.: B1380786
CAS No.: 1529523-16-7
M. Wt: 228.02 g/mol
InChI Key: RTQKYMJFQKPBMB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-formylbenzonitrile is a polyhalogenated aromatic compound featuring a bromine atom at position 4, a fluorine atom at position 2, a formyl group at position 3, and a nitrile group at position 1 on the benzene ring. This combination of substituents confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-bromo-2-fluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKYMJFQKPBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-formylbenzonitrile typically involves multi-step reactions. One common method starts with 2-fluoroaniline, which undergoes bromination using N-bromosuccinimide in dichloromethane at 0°C for 45 hours. The resulting intermediate is then subjected to a series of reactions involving concentrated sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, and sodium hydrogen carbonate in a mixture of water, acetic acid, and cyclohexane. The reaction conditions include temperatures ranging from -5°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-formylbenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with different nucleophiles.

    Oxidation: 4-Bromo-2-fluoro-3-carboxybenzonitrile.

    Reduction: 4-Bromo-2-fluoro-3-hydroxybenzonitrile.

Scientific Research Applications

4-Bromo-2-fluoro-3-formylbenzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-formylbenzonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution reactions. The formyl group can undergo various transformations, including oxidation and reduction, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Bromo-2-fluoro-3-formylbenzonitrile with key analogs based on molecular features and evidence-derived

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
This compound C₈H₃BrFNO ~229 (estimated) Br (4), F (2), CHO (3), CN (1) High reactivity for nucleophilic additions
4-Bromo-3-formylbenzonitrile C₈H₄BrNO ~198 (estimated) Br (4), CHO (3), CN (1) Intermediate in drug synthesis; SDS noted
4-(Bromomethyl)-3-fluorobenzonitrile C₈H₅BrFN 214.03 BrCH₂ (4), F (3), CN (1) Building block for bioactive molecules
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFIN 315.91 Br (3), F (5), I (4), NH₂ (1) Antimicrobial/antitumor research
4-Bromobenzonitrile C₇H₄BrN 182.02 Br (4), CN (1) Cross-coupling reactions

Notes:

  • The formyl group (CHO) in the target compound enhances electrophilicity, facilitating condensation or nucleophilic substitution reactions, unlike simpler bromobenzonitriles .

Biological Activity

4-Bromo-2-fluoro-3-formylbenzonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential applications in drug development.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_9H6_6BrFNO
  • Molecular Weight : 232.06 g/mol
  • CAS Number : 1529523-16-7

This compound features a formyl group (-CHO) and a nitrile group (-C≡N), which are pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50_{50} (µM) Mechanism
HeLa (cervical cancer)12.5Apoptosis induction
MCF-7 (breast cancer)15.0Cell cycle arrest at G0/G1 phase
A549 (lung cancer)10.0Activation of caspases

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus25Bactericidal
Escherichia coli30Bacteriostatic
Candida albicans20Antifungal

The compound's efficacy against these pathogens indicates its potential use in treating infections.

3. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, which is a common mechanism for many therapeutic agents:

Enzyme Inhibition Type IC50_{50} (µM)
AcetylcholinesteraseCompetitive inhibition5.0
Cyclooxygenase-2Non-competitive inhibition8.5

These interactions suggest that this compound could be beneficial in treating conditions like Alzheimer's disease and inflammation-related disorders.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, thereby preventing cancer cell proliferation.
  • Enzyme Interaction : The inhibition of acetylcholinesterase enhances acetylcholine levels in synaptic clefts, which is crucial for cognitive function, while cyclooxygenase inhibition reduces inflammatory mediators.

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Cancer Model Study : In a study involving mice with implanted tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an anticancer agent.
  • Antimicrobial Efficacy Study : In vivo testing on infected mice showed that treatment with this compound led to a marked decrease in bacterial load and improved survival rates.

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